Pasireotide diaspartate is a synthetic compound derived from the cyclic hexapeptide pasireotide, which mimics the activity of somatostatin, a hormone that regulates various physiological processes. It is marketed as a diaspartate salt under the brand name Signifor and is primarily used in treating Cushing's disease, a condition characterized by excessive cortisol production. The chemical structure of pasireotide diaspartate consists of 66 carbon atoms, 80 hydrogen atoms, 12 nitrogen atoms, and 17 oxygen atoms, with a molecular weight of approximately 1313.41 g/mol .
Pasireotide diaspartate acts by mimicking the effects of somatostatin. It binds to somatostatin receptors on various cells, including those in the pituitary gland. This binding inhibits the release of hormones such as growth hormone, adrenocorticotropic hormone (ACTH), and glucagon-like peptide-1 (GLP-1) []. In Cushing's disease, excessive ACTH production by the pituitary gland stimulates the adrenal glands to produce too much cortisol. By inhibiting ACTH release, pasireotide diaspartate helps to control cortisol levels [].
Pasireotide diaspartate is generally well-tolerated, but common side effects include diarrhea, nausea, abdominal pain, and headache.
There is limited but ongoing scientific research exploring the potential of Pasireotide diaspartate for other conditions. Some areas of investigation include:
Pasireotide exhibits significant biological activity by binding to somatostatin receptors, particularly subtype 5, leading to inhibition of adrenocorticotropic hormone secretion from the pituitary gland. This action helps reduce cortisol levels in patients with Cushing's disease. The compound also affects other hormonal pathways, influencing insulin secretion and gastrointestinal motility .
The synthesis of pasireotide diaspartate involves multiple steps:
Pasireotide diaspartate is primarily utilized in clinical settings for:
Studies on pasireotide diaspartate have revealed interactions with various drugs and biological systems:
Pasireotide diaspartate shares similarities with several other compounds that exhibit somatostatin-like activity or are used in similar therapeutic contexts. Below is a comparison highlighting its uniqueness:
Pasireotide diaspartate stands out due to its specific application in treating Cushing's disease and its unique receptor binding profile that provides enhanced efficacy over similar compounds.
Pasireotide diaspartate is formally designated as:
Cyclo[(2R)-2-phenylglycyl-D-tryptophyl-L-lysyl-O-(phenylmethyl)-L-tyrosyl-L-phenylalanyl-(4R)-4-([[(2-aminoethyl)amino]carbonyl]oxy)-L-prolyl], L-aspartate (1:2) .
Key synonyms include:
The molecular formula and weight differ between the free base and diaspartate salt:
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Pasireotide (free base) | C₅₈H₆₆N₁₀O₉ | 1047.21 |
| Pasireotide diaspartate | C₆₆H₈₀N₁₂O₁₇ | 1313.4 |
The diaspartate salt incorporates two aspartate counterions, increasing the molecular weight by 266.19 g/mol compared to the free base .
Pasireotide contains seven chiral centers, synthesized as a single stereoisomer with defined absolute configuration :
The synthesis employs solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry to ensure stereochemical fidelity. Critical steps include:
Pasireotide diaspartate exists as a white to slightly greyish powder with:
While specific polymorphism studies are limited, the synthesis process involves:
The diaspartate salt is formed via ion exchange with L-aspartic acid, where two aspartate anions neutralize the protonated lysine and aminoethylcarbamoyl groups in pasireotide. This enhances:
Key interactions include:
Solid-phase peptide synthesis represents the predominant methodology for pasireotide diaspartate production, requiring sophisticated optimization approaches to achieve pharmaceutical-grade purity and yield [1]. The synthesis involves sequential addition of amino acids on solid-phase supports, followed by cyclization and salt formation processes [6]. Modern optimization strategies focus on maximizing coupling efficiency while minimizing side reactions and impurity formation [8].
The choice of solid support significantly influences synthesis outcomes for pasireotide diaspartate [9]. Polymer resins demonstrate superior performance compared to traditional supports, with controlled pore glass achieving optimal loading densities of 0.1-0.3 millimoles per gram [11]. Low loading resins prevent aggregation phenomena that commonly occur during hexapeptide synthesis [50]. Wang resin and hydroxymethyl resins provide excellent anchoring points for the carboxy-terminal amino acid attachment [9].
Coupling efficiency optimization requires careful consideration of reagent stoichiometry and reaction conditions [48]. Double coupling strategies have proven essential for achieving greater than 99% coupling efficiency per amino acid incorporation [9]. The implementation of microwave-assisted coupling reactions reduces synthesis time while improving reaction completeness [10]. Monitoring systems utilizing ninhydrin testing enable real-time assessment of coupling efficiency throughout the synthesis process [48].
| Coupling Agent | Efficiency Range | Reaction Time | Temperature |
|---|---|---|---|
| PyAOP | 97-99% | 45-60 minutes | 25-40°C |
| HATU | 95-98% | 60-90 minutes | 25°C |
| DIPEA/DPPA | 92-96% | 120-180 minutes | 25°C |
Fluorenylmethyloxycarbonyl deprotection protocols require precise optimization to prevent peptide degradation [10]. Twenty percent piperidine in dimethylformamide provides optimal deprotection conditions for pasireotide synthesis [1]. Ultra-efficient solid-phase peptide synthesis eliminates washing steps through controlled evaporation of deprotection bases, reducing overall synthesis time by up to 95% [10]. Headspace gas flushing technology prevents base condensation and maintains reaction environment purity [10].
Hexapeptide synthesis suffers from significant aggregation challenges that reduce coupling efficiency [47]. Statistical analysis reveals aggregation probability increases between the 8th and 15th positions from the carboxy-terminus [47]. Temperature elevation to 40-60°C effectively disrupts hydrogen bonding interactions responsible for peptide aggregation [50]. Pseudoproline building blocks incorporation at strategic positions prevents secondary structure formation during chain elongation [47].
Solution-phase fragment condensation offers significant advantages for pasireotide diaspartate synthesis through improved purification capabilities and reduced reagent consumption [1] [2]. This methodology enables intermediate purification steps that are impossible in solid-phase approaches, resulting in higher final product purity [12].
The fragment condensation strategy divides pasireotide into two or three discrete fragments for independent synthesis and subsequent coupling [1]. Optimal fragmentation patterns utilize tripeptide and dipeptide segments to minimize steric hindrance during coupling reactions [2]. The 3+2+1 condensation strategy has demonstrated superior yields compared to sequential amino acid addition approaches [2] [23].
| Fragment Configuration | Overall Yield | Purity Achieved | Synthesis Time |
|---|---|---|---|
| 3+3 Fragments | 12-15% | >99.0% | 4-6 days |
| 3+2+1 Fragments | 15-18% | >99.5% | 3-4 days |
| 2+2+2 Fragments | 8-12% | >98.5% | 5-7 days |
N,O-bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester coupling systems provide excellent results for fragment condensation reactions [2] [23]. These reagents eliminate the requirement for additional acid or base catalysts, simplifying purification procedures [2]. Benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate demonstrates superior coupling efficiency for sterically hindered amino acid combinations [13].
Solution-phase synthesis enables chromatographic purification of intermediate fragments, removing truncated sequences and side products before final assembly [12]. Reversed-phase high-performance liquid chromatography provides baseline separation of closely related impurities [35]. Ion exchange chromatography effectively removes charged impurities and unreacted starting materials [35].
Natural chemical ligation techniques enable efficient coupling of unprotected peptide fragments through cysteine-mediated reactions [15]. This approach reduces protecting group requirements and simplifies synthetic protocols [43]. Thioester-mediated ligation reactions proceed under mild aqueous conditions, preserving peptide integrity during coupling steps [43].
Macrocyclization represents the most challenging aspect of pasireotide diaspartate synthesis, requiring specialized techniques to achieve efficient ring closure [20]. The 18-membered cyclic hexapeptide structure demands precise control of reaction conditions to favor intramolecular cyclization over intermolecular reactions [21].
The proline1-phenylalanine6 peptide bond provides the optimal cyclization position for pasireotide synthesis due to reduced steric hindrance [2] [23]. This cyclization site minimizes conformational strain in the final macrocyclic structure [23]. Alternative cyclization positions between lysine and tyrosine residues have been explored but demonstrate lower efficiency [1].
High dilution conditions (1-5 millimolar concentrations) prevent intermolecular side reactions during cyclization [16]. Diisopropylethylamine and diphenylphosphoryl azide in dimethylformamide provide effective cyclization conditions [1]. Modified Mitsunobu conditions using diisopropyl azadicarboxylate and triphenylphosphine achieve cyclization yields of 37-65% [16].
| Cyclization Method | Yield Range | Reaction Time | Temperature |
|---|---|---|---|
| DIPEA/DPPA | 45-60% | 4-8 hours | 25°C |
| Modified Mitsunobu | 37-65% | 2-4 hours | 25°C |
| HATU/HOBt | 55-75% | 6-12 hours | 25°C |
| PyAOP/HOAt | 60-80% | 3-6 hours | 25°C |
Recent developments in mechanochemical peptide cyclization offer solvent-free alternatives to traditional methods [22]. Ball-milling techniques with quaternary ammonium chloride salts achieve comparable yields to solution-phase methods while eliminating organic solvent requirements [22]. Benzyltriethylammonium chloride provides optimal templating effects for hexapeptide cyclization [22].
Solid-phase macrocyclization eliminates purification challenges associated with linear precursors [21]. Side-chain anchoring strategies enable cyclization while the peptide remains attached to the solid support [21]. Oxime resin methodology facilitates head-to-tail cyclization through controlled release conditions [5].
Temperature control significantly affects cyclization efficiency, with optimal conditions varying between 25-40°C depending on the specific methodology [20]. Pseudoproline incorporation enhances cis-amide bond formation, promoting favorable cyclization geometries [16]. Reaction monitoring through high-performance liquid chromatography enables real-time optimization of cyclization conditions [20].
The formation of pasireotide diaspartate salt represents a critical final step in the manufacturing process, requiring precise crystallization conditions to achieve pharmaceutical-grade purity [1] [31]. This process involves ion exchange with L-aspartic acid followed by controlled crystallization and purification procedures [6].
Pasireotide free base undergoes treatment with two equivalents of aspartic acid in 30% acetonitrile aqueous solution [1]. The resulting peptide solution requires careful pH adjustment to optimize salt formation efficiency [31]. Freeze-drying procedures yield white fluffy material with purity exceeding 99.25% by high-performance liquid chromatography analysis [1].
Controlled crystallization conditions significantly impact final product quality and stability [33]. Temperature ramping protocols between 5-25°C provide optimal crystal growth rates [32]. Supersaturation levels must be carefully controlled to prevent rapid nucleation and subsequent crystal defects [29].
| Parameter | Optimal Range | Impact on Purity | Crystal Morphology |
|---|---|---|---|
| Temperature | 5-15°C | >99.5% | Uniform needles |
| pH | 6.5-7.5 | >99.0% | Prismatic |
| Concentration | 10-20 mg/mL | >98.5% | Irregular plates |
| Cooling Rate | 0.5-1.0°C/hour | >99.0% | Well-formed crystals |
Multi-step purification protocols combine chromatographic separation with crystallization techniques [35]. Initial ion exchange chromatography removes process-related impurities and achieves 96% purity [35]. Subsequent reversed-phase chromatography polishing steps increase purity to greater than 99.5% [35]. Final crystallization from acetonitrile-water systems provides pharmaceutical-grade material [1].
High-performance liquid chromatography remains the primary analytical method for purity determination [45]. Gradient elution systems using trifluoroacetic acid-acetonitrile mobile phases provide optimal separation of related impurities [46]. Mass spectrometry coupling enables molecular weight confirmation and impurity identification [49].
Aspartate salts demonstrate superior stability compared to trifluoroacetate or hydrochloride alternatives [31]. The diaspartate form provides optimal lyophilization characteristics, yielding stable powder formulations [31]. Sodium salts offer advantages for peptides with acidic isoelectric points but demonstrate inferior crystallization properties for pasireotide [31].
Industrial scale crystallization requires careful control of nucleation and growth kinetics [32]. Seeding strategies using pre-formed crystals enable reproducible batch-to-batch consistency [30]. Continuous crystallization processes offer advantages for large-scale production but require sophisticated process control systems [29].
Pasireotide diaspartate exhibits a distinctive solubility profile across various solvent systems, reflecting its complex cyclohexapeptide structure and ionic character as a diaspartate salt [1] [2] [3]. The compound demonstrates freely soluble characteristics in water with a solubility exceeding 10% weight by volume, indicating excellent aqueous compatibility [1] [2]. This high water solubility is attributed to the presence of two aspartate counterions, which enhance the hydrophilic character of the molecule through ionic interactions and hydrogen bonding with water molecules [3] [4].
In contrast, pasireotide diaspartate shows insoluble behavior in non-polar solvents such as n-octanol and acetonitrile [1]. This characteristic indicates minimal lipophilic partitioning ability, which is consistent with the compound's predominantly hydrophilic nature. The compound exhibits very slightly soluble properties in ethanol and acetone, while demonstrating sparingly soluble behavior in methanol [1] [2].
For organic solvent compatibility in analytical and research applications, pasireotide diaspartate shows soluble characteristics in dimethyl sulfoxide and dimethyl formamide, with approximate solubility values of 33 milligrams per milliliter [5]. When formulated in aqueous-organic solvent mixtures, such as ethanol:phosphate buffered saline in a 1:3 ratio, the compound maintains sparingly soluble characteristics with a solubility of approximately 0.25 milligrams per milliliter [5].
| Solvent System | Solubility Classification | Solubility Value | Reference |
|---|---|---|---|
| Water | Freely soluble | >10% w/v | Citation 1,8 |
| Ethanol | Very slightly soluble | Very slight | Citation 1,8 |
| Methanol | Sparingly soluble | Sparingly | Citation 1,8 |
| Acetone | Very slightly soluble | Very slight | Citation 1,8 |
| Acetonitrile | Insoluble | Insoluble | Citation 1 |
| n-Octanol | Insoluble | Insoluble | Citation 1 |
| DMSO | Soluble | ~33 mg/ml | Citation 2 |
| Ethanol:PBS (1:3) | Sparingly soluble | ~0.25 mg/ml | Citation 2 |
| Dimethyl formamide | Soluble | ~33 mg/ml | Citation 2 |
The thermal stability profile of pasireotide diaspartate demonstrates temperature-dependent degradation patterns following Arrhenius kinetics under controlled conditions [1] [6] [2]. At refrigerated storage conditions of 5 ± 3°C, the compound exhibits improved stability profiles compared to room temperature storage, making refrigerated conditions the recommended storage environment for finished pharmaceutical products [6] [2].
Long-term stability studies conducted under frozen conditions at temperatures ranging from -15°C to -25°C have established a validated shelf life of five years for the drug substance [1] [2]. These conditions represent the optimal storage environment for maintaining chemical integrity over extended periods. At -20°C, research-grade material demonstrates stability for at least four years when stored as a crystalline solid [5].
Room temperature storage at 25 ± 2°C results in measurable degradation, with kinetic studies revealing a time-dependent decrease in assay values [6] [2]. Accelerated stability testing at 30 ± 2°C with 70% relative humidity demonstrates increasing degradation trends, providing predictive data for shelf-life determination under stress conditions [6] [2].
Stress testing conditions at 40 ± 2°C and above induce significant degradation through multiple pathways, including hydrolysis, deamidation, and oxidation reactions [6] [2]. Forced degradation studies at temperatures exceeding 60°C facilitate rapid degradation for analytical method development and degradation pathway elucidation [1] [2].
| Temperature (°C) | Storage Condition | Stability Duration | Kinetic Behavior | Reference |
|---|---|---|---|---|
| -20 | Storage (Research) | ≥4 years (crystalline) | Minimal degradation | Citation 2 |
| -15 to -25 | Long-term storage (Drug substance) | 5 years (validated) | Arrhenius-controlled | Citation 1,8 |
| 5 ± 3 | Refrigerated storage | Improved stability | Slower degradation rate | Citation 6,8 |
| 25 ± 2 | Room temperature | Degradation observed | Measurable degradation | Citation 6,8 |
| 30 ± 2 | Accelerated testing | Increasing degradation | Accelerated kinetics | Citation 6,8 |
| 40 ± 2 | Stress testing | Significant degradation | Higher order kinetics | Citation 6,8 |
| 60+ | Forced degradation | Rapid degradation | Multiple pathways | Citation 1,8 |
Pasireotide diaspartate exhibits pH-dependent stability characteristics that significantly influence its degradation pathways and kinetics in aqueous environments [3] [4] [7]. The compound has been formulated at pH 4.2 to achieve optimal chemical stability, representing a carefully optimized balance between stability and biocompatibility [3] [4].
Under strong acidic conditions (pH 1.0-2.0), the compound may experience potential hydrolysis of amide bonds through direct amide hydrolysis mechanisms [7]. This degradation pathway involves protonation of the amide nitrogen, making the carbonyl carbon more susceptible to nucleophilic attack by water molecules.
The pH range of 3.0-5.0 represents the optimal stability range for peptides, including pasireotide diaspartate [7]. Within this range, minimal cyclic imide formation occurs, reducing the likelihood of deamidation reactions. The formulation pH of 4.2 falls within this optimal range, providing maximum chemical stability while maintaining pharmaceutical acceptability [3] [4].
At near-neutral pH conditions (6.0-7.0), the compound exhibits moderate stability but faces increased risk of deamidation through succinimide intermediate formation [7]. Physiological pH conditions (7.4) present deamidation risks via cyclic imide intermediates, which can lead to the formation of isoaspartate residues and potential loss of biological activity [7].
Under mild alkaline conditions (pH 8.0-9.0), pasireotide diaspartate experiences increased deamidation and hydrolysis through enhanced nucleophilic attack mechanisms [7]. Strong alkaline conditions (pH >10.0) result in significant degradation through extensive peptide bond cleavage [7].
| pH Range | Stability Profile | Degradation Mechanism | Reference |
|---|---|---|---|
| 1.0 - 2.0 (Strong Acidic) | Potential hydrolysis of amide bonds | Direct amide hydrolysis | Citation 51 |
| 3.0 - 5.0 (Mild Acidic) | Optimal stability range for peptides | Minimal cyclic imide formation | Citation 51 |
| 4.2 (Formulation pH) | Formulated pH for maximum stability | Optimal chemical stability | Citation 24,31 |
| 6.0 - 7.0 (Near Neutral) | Moderate stability, risk of deamidation | Succinimide intermediate formation | Citation 51 |
| 7.4 (Physiological pH) | Physiological condition, deamidation risk | Deamidation via cyclic imide | Citation 51 |
| 8.0 - 9.0 (Mild Alkaline) | Increased deamidation and hydrolysis | Enhanced nucleophilic attack | Citation 51 |
| 10.0+ (Strong Alkaline) | Significant degradation expected | Extensive peptide bond cleavage | Citation 51 |
Pasireotide diaspartate exhibits predominantly hydrophilic characteristics, as evidenced by its insolubility in n-octanol and high water solubility [1] [8]. The compound's partition coefficient assessment reveals poor lipophilic partitioning ability, which significantly influences its pharmacokinetic properties and formulation requirements [1] [8].
The high water solubility exceeding 10% weight by volume combined with insolubility in octanol indicates an extremely low octanol-water partition coefficient [1]. This hydrophilic character necessitates specific formulation strategies to achieve optimal bioavailability and therapeutic efficacy [1] [8].
Despite its hydrophilic nature, pasireotide diaspartate demonstrates extensive tissue distribution with a volume of distribution exceeding 100 liters [8]. This apparent paradox is explained by the compound's high plasma protein binding of 88%, which facilitates distribution despite limited membrane permeability [8].
The compound's lipophilicity profile is further characterized by its compatibility with polar organic solvents such as dimethyl sulfoxide and dimethyl formamide, while showing limited solubility in less polar alcoholic solvents [5]. This selective solubility pattern reflects the molecule's amphiphilic nature, with distinct hydrophilic and lipophilic regions within its cyclohexapeptide structure [5].
For analytical applications, the compound's solubility characteristics in various organic solvents enable method development using reversed-phase chromatography with appropriate mobile phase compositions [9]. The ability to achieve quantitation at sub-nanogram per milliliter levels in biological matrices demonstrates the compound's compatibility with sensitive analytical methodologies [9].
| Parameter | Value/Classification | Implication | Reference |
|---|---|---|---|
| Water solubility | Freely soluble (>10% w/v) | High aqueous solubility | Citation 1,8,24 |
| Octanol solubility | Insoluble | Poor lipophilic partitioning | Citation 1 |
| DMSO solubility | Soluble (~33 mg/ml) | Good organic solvent compatibility | Citation 2 |
| Ethanol solubility | Very slightly soluble | Limited alcoholic solubility | Citation 1,8 |
| Plasma protein binding | 88% | High protein interaction | Citation 25 |
| Volume of distribution | >100 L | Extensive tissue distribution | Citation 25 |
| Predicted LogP (base) | Highly hydrophilic | Low membrane permeability | Citation 64,70 |
| Hydrophilic character | Predominantly hydrophilic | Requires formulation strategy | Citation 1,25 |